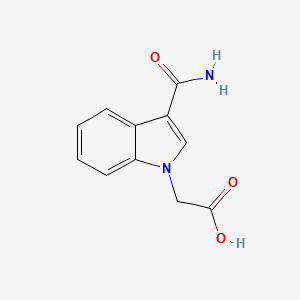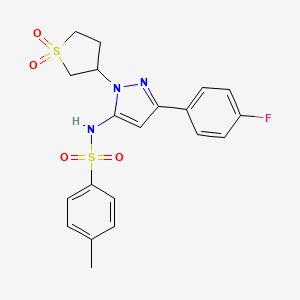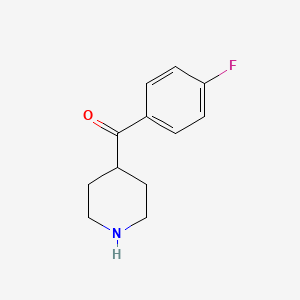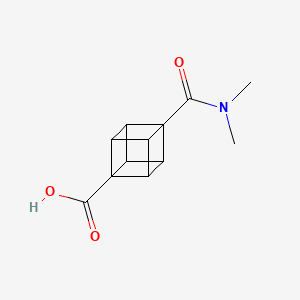
2-(3-carbamoyl-1H-indol-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(3-carbamoyl-1H-indol-1-yl)acetic acid” is a biochemical used for proteomics research . It has a molecular formula of C11H10N2O3 and a molecular weight of 218.21 .
Synthesis Analysis
Indoles, including “2-(3-carbamoyl-1H-indol-1-yl)acetic acid”, are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have various biologically vital properties . The synthesis of indole derivatives has attracted the attention of the chemical community .Molecular Structure Analysis
The molecular structure of “2-(3-carbamoyl-1H-indol-1-yl)acetic acid” is defined by its molecular formula, C11H10N2O3 .Chemical Reactions Analysis
Indoles, including “2-(3-carbamoyl-1H-indol-1-yl)acetic acid”, exhibit wide-ranging biological activity . They are important types of molecules and natural products and play a main role in cell biology .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3-carbamoyl-1H-indol-1-yl)acetic acid” are defined by its molecular formula, C11H10N2O3, and its molecular weight, 218.21 .Aplicaciones Científicas De Investigación
Antiviral Activity
Indole derivatives have been reported to possess antiviral activity. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives have been found to exhibit anti-inflammatory properties. They can potentially be used in the treatment of inflammatory diseases .
Anticancer Activity
Indole derivatives have shown potential in the treatment of cancer cells. Their application as biologically active compounds for the treatment of cancer cells has attracted increasing attention in recent years .
Anti-HIV Activity
Indole derivatives have also been found to possess anti-HIV properties, making them potential candidates for HIV treatment .
Antioxidant Activity
Indole derivatives have been found to exhibit antioxidant properties, which can help in neutralizing harmful free radicals in the body .
Antimicrobial Activity
Indole derivatives have been reported to possess antimicrobial properties, making them potential candidates for the treatment of various microbial infections .
Antitubercular Activity
Indole derivatives have been found to exhibit antitubercular properties, potentially making them useful in the treatment of tuberculosis .
Antidiabetic Activity
Indole derivatives have been reported to possess antidiabetic properties, potentially making them useful in the treatment of diabetes .
Mecanismo De Acción
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the biological context.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The specific pathways and downstream effects would depend on the particular target and the biological context.
Pharmacokinetics
Its molecular weight is 21821 , which is within the range generally favorable for oral bioavailability
Result of Action
Indole derivatives are known to have various biologically vital properties . The specific molecular and cellular effects would depend on the particular target and the biological context.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(3-carbamoyl-1H-indol-1-yl)acetic acid. For instance, its storage conditions can affect its stability Other factors such as pH, temperature, and the presence of other molecules could potentially influence its action and efficacy
Safety and Hazards
Direcciones Futuras
The future directions of “2-(3-carbamoyl-1H-indol-1-yl)acetic acid” and other indole derivatives include the development of innovative anti-tuberculosis agents, with special emphasis on new protein targets . Drugs targeting indole derivatives are expected to solve the problem of persistent TB infection .
Propiedades
IUPAC Name |
2-(3-carbamoylindol-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c12-11(16)8-5-13(6-10(14)15)9-4-2-1-3-7(8)9/h1-5H,6H2,(H2,12,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHBCZQKOOSRRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-carbamoyl-1H-indol-1-yl)acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(6-Anilino[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino]-1-propanol](/img/structure/B2774572.png)
![N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide](/img/structure/B2774573.png)
![(Z)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-phenylacrylamide](/img/structure/B2774575.png)
![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-cyclohexylacetamide](/img/structure/B2774579.png)

![2-[2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethyl]-6-(4-fluorophenyl)pyridazin-3-one](/img/structure/B2774582.png)
![5-{[1-(2-Chlorophenyl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B2774586.png)
![2-(methylsulfanyl)-5-[(E)-1-naphthylmethylidene]-1,3-thiazol-4(5H)-one](/img/structure/B2774588.png)
![2-[(4-Bromobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2774589.png)

![N-[3'-acetyl-1-(4-ethoxybenzyl)-5-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide](/img/structure/B2774591.png)

